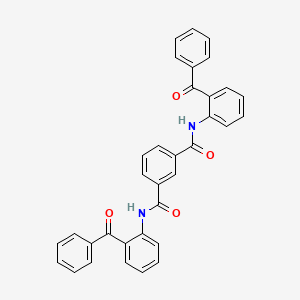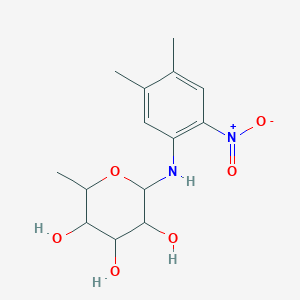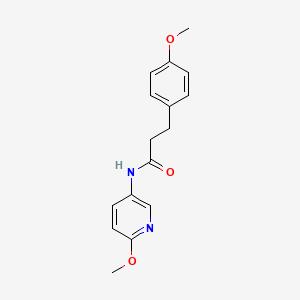![molecular formula C18H29NO B5107173 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B5107173.png)
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been found to modulate the activity of certain receptors, such as the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the activity of COX-2 and LOX enzymes. It has also been found to have anti-tumor effects by inducing apoptosis in cancer cells. The compound has been found to modulate glucose and lipid metabolism by activating PPARγ receptors. It has also been found to have anti-microbial effects by inhibiting the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine in lab experiments include its wide range of biological activities, its potential use as a drug delivery system, and its ability to modulate the activity of certain enzymes and receptors. The limitations of using the compound in lab experiments include its limited solubility in water, its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine. One direction is to further investigate its potential use as a drug delivery system for targeted drug delivery. Another direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for improved yields and purity.
Synthesemethoden
The synthesis of 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine involves the reaction of 2-tert-butyl-5-methylphenol with 3-bromopropylamine in the presence of a base. The resulting intermediate is then reacted with pyrrolidine to yield the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been studied for its potential use as a drug delivery system for targeted drug delivery.
Eigenschaften
IUPAC Name |
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15-8-9-16(18(2,3)4)17(14-15)20-13-7-12-19-10-5-6-11-19/h8-9,14H,5-7,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDABHMEGMIELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-(4-amino-3,5-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5107094.png)
![N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5107105.png)
amine](/img/structure/B5107113.png)
![2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5107118.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-methyl-3-nitrobenzamide](/img/structure/B5107122.png)
![2-{benzyl[(3-methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B5107134.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5107151.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5107168.png)



![11-(3,4,5-trimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5107192.png)